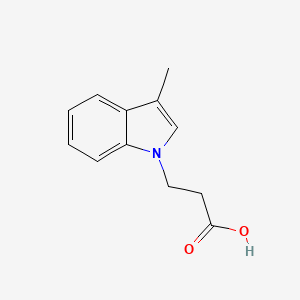

3-(3-メチル-1H-インドール-1-イル)プロパン酸

概要

説明

3-(3-methyl-1H-indol-1-yl)propanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities.

科学的研究の応用

Biological Activities

Research indicates that 3-(3-methyl-1H-indol-1-yl)propanoic acid exhibits various biological activities, making it a candidate for therapeutic applications:

- Anticancer Activity : Similar compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have established that indole derivatives can induce apoptosis in tumor cells and inhibit cell cycle progression .

- Neuroprotective Effects : Derivatives of indole compounds, including 3-(3-methyl-1H-indol-1-yl)propanoic acid, have demonstrated neuroprotective properties, potentially useful in treating neurodegenerative diseases .

- Antioxidant Properties : The compound may exhibit antioxidant activity, which is critical for mitigating oxidative stress-related cellular damage .

Anticancer Research

A study published in Molbank highlighted the cytotoxic effects of indole derivatives on various tumor cell lines, demonstrating that compounds with similar structures to 3-(3-methyl-1H-indol-1-yl)propanoic acid could significantly reduce cell viability and induce apoptosis .

Neuroprotection

Research on derivatives of indole-3-propionic acid indicated strong neuroprotective effects against oxidative stress in neuronal cells. These findings suggest that such compounds could be developed into therapeutic agents for conditions like Alzheimer's disease .

Antioxidant Activity

A study evaluated the antioxidant potential of indole derivatives, finding that they effectively reduced lipid peroxidation levels in vitro. This suggests their potential utility in formulations aimed at combating oxidative stress .

Applications in Drug Development

Given its promising biological activities, 3-(3-methyl-1H-indol-1-yl)propanoic acid is being explored for various applications:

- Pharmaceutical Development : The compound serves as a lead structure for synthesizing new anticancer agents and neuroprotective drugs.

- Agricultural Chemistry : Indole derivatives have been investigated for their herbicidal activity, indicating potential applications in agrochemicals .

Summary Table of Applications

作用機序

Target of Action

Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

It’s worth noting that indole derivatives can have diverse modes of action depending on their specific structure and the target they interact with .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

One study suggests that a similar compound, 3-(1-methyl-1h-indol-3-yl)propanoic acid, can block the interaction between mammalian cells and bladder cancer cells .

生化学分析

Biochemical Properties

3-(3-methyl-1H-indol-1-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .

Cellular Effects

The effects of 3-(3-methyl-1H-indol-1-yl)propanoic acid on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation, leading to changes in gene expression patterns and metabolic flux .

Molecular Mechanism

At the molecular level, 3-(3-methyl-1H-indol-1-yl)propanoic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding the compound’s overall impact on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3-methyl-1H-indol-1-yl)propanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to altered cellular responses. Long-term in vitro and in vivo studies are necessary to fully understand these temporal effects .

Dosage Effects in Animal Models

The effects of 3-(3-methyl-1H-indol-1-yl)propanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage threshold is crucial for its safe and effective use .

Metabolic Pathways

3-(3-methyl-1H-indol-1-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. These interactions can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. The compound’s role in these pathways is critical for understanding its overall impact on cellular function .

Transport and Distribution

The transport and distribution of 3-(3-methyl-1H-indol-1-yl)propanoic acid within cells and tissues are essential for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain tissues can influence its overall effects on cellular function .

Subcellular Localization

The subcellular localization of 3-(3-methyl-1H-indol-1-yl)propanoic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanisms of action and potential therapeutic applications .

準備方法

The synthesis of 3-(3-methyl-1H-indol-1-yl)propanoic acid typically involves the reaction of indole derivatives with appropriate reagents. One common method involves the reaction of indole with propanoic acid derivatives under specific conditions. For instance, the reaction of indole with 3-bromopropanoic acid in the presence of a base can yield 3-(3-methyl-1H-indol-1-yl)propanoic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

化学反応の分析

3-(3-methyl-1H-indol-1-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

類似化合物との比較

3-(3-methyl-1H-indol-1-yl)propanoic acid can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A well-known plant hormone involved in growth and development.

3-(1-methyl-1H-indol-3-yl)propanoic acid: Another indole derivative with similar structural features but different biological activities.

3-(5-methoxy-1H-indol-3-yl)propanoic acid: Known for its potential therapeutic applications.

These compounds share the indole core structure but differ in their substituents and biological activities, highlighting the uniqueness of 3-(3-methyl-1H-indol-1-yl)propanoic acid .

生物活性

Overview

3-(3-methyl-1H-indol-1-yl)propanoic acid is an organic compound belonging to the indole derivative class, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. Understanding its biological activity requires an exploration of its mechanisms of action, biochemical interactions, and therapeutic implications.

Indole derivatives, including 3-(3-methyl-1H-indol-1-yl)propanoic acid, are known to interact with various biological targets. The compound exhibits a high affinity for multiple receptors and can modulate several biochemical pathways:

- Receptor Interaction : The compound binds to specific receptors, influencing cellular signaling and metabolic processes.

- Enzyme Interaction : It may inhibit or activate enzymes involved in critical metabolic pathways, potentially altering their activity and function.

- Cellular Effects : The compound has been shown to affect cell growth, differentiation, and apoptosis through modulation of signaling pathways.

The biochemical properties of 3-(3-methyl-1H-indol-1-yl)propanoic acid include:

- Cellular Localization : The compound's effectiveness is linked to its localization within cellular compartments, which can dictate its mode of action.

- Influence on Gene Expression : It can modulate gene expression patterns associated with cell proliferation and survival.

Research Findings

Recent studies have highlighted the biological activity of 3-(3-methyl-1H-indol-1-yl)propanoic acid:

- Anticancer Activity : Similar indole derivatives have demonstrated significant cytotoxicity against various cancer cell lines. For instance, research indicates that compounds with similar structures can induce apoptosis in cancer cells by activating caspases and generating reactive oxygen species (ROS) .

- Antimicrobial Properties : Indole derivatives have shown promise as antimicrobial agents. Studies report that related compounds exhibit inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in managing inflammatory diseases.

Case Studies

Several case studies illustrate the biological activity of compounds related to 3-(3-methyl-1H-indol-1-yl)propanoic acid:

特性

IUPAC Name |

3-(3-methylindol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9-8-13(7-6-12(14)15)11-5-3-2-4-10(9)11/h2-5,8H,6-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMBLVFDTDJZFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=CC=CC=C12)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351923 | |

| Record name | 3-(3-methyl-1H-indol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57662-47-2 | |

| Record name | 3-(3-methyl-1H-indol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying 3-(3-methyl-1H-indol-1-yl)propanoic acid in the context of Mycobacterium abscessus?

A1: The research paper focuses on understanding the structural basis of how 3-(3-methyl-1H-indol-1-yl)propanoic acid interacts with a specific enzyme from Mycobacterium abscessus called Phosphopantetheine adenylyltransferase. [] This enzyme plays a crucial role in bacterial metabolism, and understanding how molecules like 3-(3-methyl-1H-indol-1-yl)propanoic acid bind to it could pave the way for developing new antibiotics targeting this enzyme. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。